molecular formula C14H16N2O3 B12878913 4-(Morpholin-4-ylmethyl)-3-phenyl-1,2-oxazol-5(4h)-one CAS No. 39214-84-1

4-(Morpholin-4-ylmethyl)-3-phenyl-1,2-oxazol-5(4h)-one

Cat. No.: B12878913
CAS No.: 39214-84-1
M. Wt: 260.29 g/mol
InChI Key: QTFKKJHAMZJVLL-UHFFFAOYSA-N
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Description

4-(Morpholinomethyl)-3-phenylisoxazol-5(4H)-one is a heterocyclic compound that features a morpholinomethyl group attached to an isoxazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholinomethyl)-3-phenylisoxazol-5(4H)-one typically involves the reaction of 3-phenylisoxazol-5(4H)-one with morpholine in the presence of a suitable base. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(Morpholinomethyl)-3-phenylisoxazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the morpholinomethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the isoxazole ring.

    Reduction: Reduced forms of the morpholinomethyl group.

    Substitution: Substituted derivatives with various functional groups replacing the morpholinomethyl group.

Scientific Research Applications

4-(Morpholinomethyl)-3-phenylisoxazol-5(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Morpholinomethyl)-3-phenylisoxazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Morpholinomethyl-5-thioxo-1,3,4-oxadiazole
  • 4-Morpholinomethyl-5-thioxo-1,2,4-triazole

Uniqueness

4-(Morpholinomethyl)-3-phenylisoxazol-5(4H)-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity compared to similar compounds. Its isoxazole ring and morpholinomethyl group contribute to its versatility in various applications.

Properties

CAS No.

39214-84-1

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

4-(morpholin-4-ylmethyl)-3-phenyl-4H-1,2-oxazol-5-one

InChI

InChI=1S/C14H16N2O3/c17-14-12(10-16-6-8-18-9-7-16)13(15-19-14)11-4-2-1-3-5-11/h1-5,12H,6-10H2

InChI Key

QTFKKJHAMZJVLL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2C(=NOC2=O)C3=CC=CC=C3

Origin of Product

United States

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